molecular formula C10H15ClN2O2 B6218056 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride CAS No. 2751610-15-6

2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride

Cat. No.: B6218056
CAS No.: 2751610-15-6
M. Wt: 230.7
InChI Key:
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Description

2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a methylacetamide group, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride typically involves the reaction of 4-methoxyaniline with methyl chloroacetate in the presence of a base, followed by the reduction of the resulting ester to the corresponding amide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted amides or other derivatives .

Scientific Research Applications

2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride include:

Uniqueness

Its distinct structure allows for specific interactions with molecular targets, making it valuable for various research and industrial purposes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride involves the reaction of 4-methoxybenzaldehyde with methylamine to form 4-methoxyphenylacetone, which is then reacted with methylamine and acetic anhydride to form N-methyl-4-methoxyphenylacetamide. This intermediate is then reacted with ammonium chloride and hydrochloric acid to form the final product, 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride.", "Starting Materials": [ "4-methoxybenzaldehyde", "methylamine", "acetic anhydride", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-methoxybenzaldehyde with methylamine to form 4-methoxyphenylacetone.", "Step 2: React 4-methoxyphenylacetone with methylamine and acetic anhydride to form N-methyl-4-methoxyphenylacetamide.", "Step 3: React N-methyl-4-methoxyphenylacetamide with ammonium chloride and hydrochloric acid to form 2-amino-2-(4-methoxyphenyl)-N-methylacetamide hydrochloride." ] }

CAS No.

2751610-15-6

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

95

Origin of Product

United States

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